molecular formula C15H10ClF3N4O B2506685 5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine CAS No. 477711-83-4

5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine

Cat. No.: B2506685
CAS No.: 477711-83-4
M. Wt: 354.72
InChI Key: VNGVFCMPKSQECG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yloxy moiety. Its molecular formula is C₁₅H₁₀ClF₃N₄O, with a molecular weight of ~366.7 g/mol.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O/c1-23-12(15(17,18)19)6-13(22-23)24-14-20-7-10(8-21-14)9-2-4-11(16)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGVFCMPKSQECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C14H12ClF3N3O\text{C}_{14}\text{H}_{12}\text{ClF}_{3}\text{N}_{3}\text{O}

Key Properties:

  • Molecular Weight: 317.72 g/mol
  • CAS Number: Not specified in the sources, but related compounds have CAS numbers indicating their chemical nature.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and other diseases. Studies have highlighted several key mechanisms:

  • Inhibition of Kinase Activity:
    • The compound has shown potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis. In vitro studies reported IC50 values ranging from 0.3 to 24 µM for these targets, indicating significant potency against cancer cell lines .
  • Induction of Apoptosis:
    • Research indicates that the compound can induce apoptosis in cancer cells by disrupting cell cycle progression. Specifically, it has been observed to cause a decrease in the G0/G1 phase population and an increase in the pre-G1 phase, suggesting effective apoptotic activity .
  • Cell Migration Inhibition:
    • The compound also exhibits properties that inhibit cell migration, which is crucial for metastasis in cancer progression .

Efficacy Against Cancer Cell Lines

A summary of findings from various studies is presented below:

Compound Target IC50 (µM) Effect
This compoundEGFR0.3Potent inhibition
VEGFR7.60Moderate inhibition
Topo-II10Moderate inhibition

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

  • MCF-7 Breast Cancer Model:
    In vitro studies using MCF-7 cells showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mechanisms involving cell cycle arrest at the G1/S phase .
  • In Vivo Efficacy:
    Although specific in vivo studies on this exact compound were not detailed, related pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in animal models, suggesting potential for further development .

Comparison with Similar Compounds

Acrizanib (N-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-({6-[(methylamino)methyl]pyrimidin-4-yl}oxy)-1H-indole-1-carboxamide)

  • Molecular Formula : C₂₀H₁₈F₃N₇O₂ (MW: 445.4 g/mol) .
  • Key Features :
    • Pyrimidine-pyrazole core linked via an ether bond.
    • Indole carboxamide substituent instead of 4-chlorophenyl.
  • Activity : Potent VEGFR-2 inhibitor designed for topical ocular delivery to treat neovascular age-related macular degeneration .
  • Differentiation : The indole carboxamide in Acrizanib likely enhances solubility for ocular use, whereas the 4-chlorophenyl group in the target compound may improve lipophilicity for systemic absorption .

5-(4-Chlorophenyl)-2-[3-(Trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1)

  • Molecular Formula : C₁₇H₁₀ClF₃N₂O (MW: 362.7 g/mol) .
  • Key Features: Phenoxy group at position 2 of pyrimidine, with CF₃ on the phenyl ring.
  • The CF₃ group on phenyl versus pyrazole may influence electronic effects and target selectivity .

N'1-({5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-yl]-2-Thienyl}methylidene)-2,4-Dichlorobenzene-1-Carboxamide

  • Molecular Formula : C₁₇H₁₁Cl₂F₃N₄OS (MW: ~437.3 g/mol) .
  • Key Features :
    • Thienyl-pyrazole-carboxamide hybrid.
  • Activity: Identified as an inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), highlighting the role of pyrazole-CF₃ motifs in enzyme inhibition .
  • Differentiation : The thienyl group may engage in π-π stacking distinct from the pyrimidine core in the target compound.

Structural-Activity Relationship (SAR) Insights

  • Pyrazole vs. Phenoxy Substituents: Pyrazole ethers (as in the target compound and Acrizanib) enable hydrogen bonding and steric interactions with target proteins, whereas phenoxy groups (e.g., CAS 1025263-05-1) prioritize hydrophobic interactions .
  • Chlorophenyl vs.
  • Trifluoromethyl Positioning : CF₃ on pyrazole (target compound) versus phenyl (CAS 1025263-05-1) alters electron-withdrawing effects, impacting binding affinity and metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight LogP (Predicted) Key Substituents Pharmacokinetic Notes
Target Compound ~366.7 ~3.5 4-Chlorophenyl, pyrazole ether High lipophilicity; likely oral bioavailability
Acrizanib 445.4 ~2.8 Indole carboxamide Optimized for ocular solubility
CAS 1025263-05-1 362.7 ~4.0 3-Trifluoromethylphenoxy High membrane permeability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.